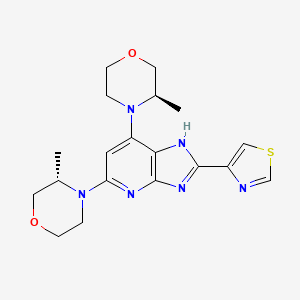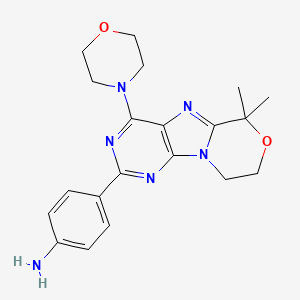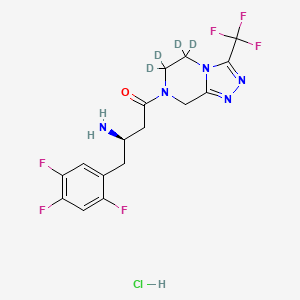
Sitagliptin-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitagliptin-d4 (hydrochloride) is a deuterated form of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes mellitus. This compound is designed to improve glycemic control by increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can be adapted for Sitagliptin-d4 (hydrochloride). The first method involves chemical resolution, where R-Sitagliptin is obtained in five steps from commercially available starting materials using sodium borohydride (NaBH4) to reduce the enamine and (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . The second method involves asymmetric hydrogenation of β-ketomide routes .
Industrial Production Methods
Industrial production of Sitagliptin involves large-scale synthesis processes developed by Merck, which include three generations of synthetic routes. These methods focus on installing an optically pure chiral center in the β-amino acid derivative, using various catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sitagliptin-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Reduction: Using reagents like sodium borohydride (NaBH4) to reduce enamines.
Substitution: Involving nucleophilic substitution reactions to introduce functional groups.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for reduction reactions at low temperatures (−10 to −5 °C).
Methanesulfonic Acid (MsOH): Used in combination with NaBH4 for enamine reduction.
Major Products
The major products formed from these reactions include optically pure R-Sitagliptin and its derivatives, which are crucial intermediates in the synthesis of Sitagliptin-d4 (hydrochloride) .
Scientific Research Applications
Sitagliptin-d4 (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
Sitagliptin-d4 (hydrochloride) exerts its effects by inhibiting the DPP-4 enzyme, which slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to increased levels of these incretins, resulting in enhanced insulin secretion and decreased glucagon production in a glucose-dependent manner .
Comparison with Similar Compounds
Similar Compounds
- Vildagliptin
- Saxagliptin
- Alogliptin
- Linagliptin
Uniqueness
Sitagliptin-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterparts . This makes it a valuable tool in pharmacokinetic studies and drug development.
Properties
Molecular Formula |
C16H16ClF6N5O |
|---|---|
Molecular Weight |
447.80 g/mol |
IUPAC Name |
(3R)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1/i1D2,2D2; |
InChI Key |
PNXSHNOORJKXDW-GKIQQKSJSA-N |
Isomeric SMILES |
[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


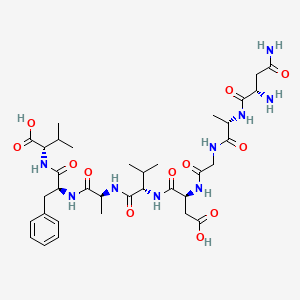
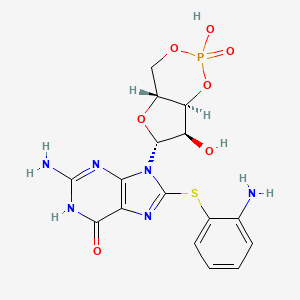
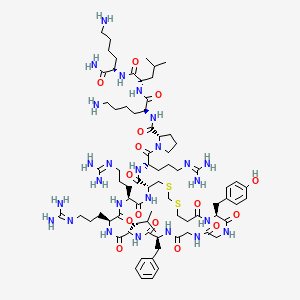
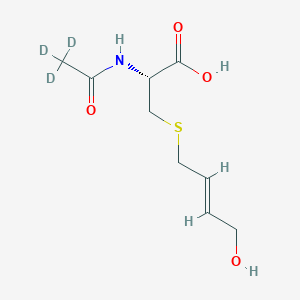
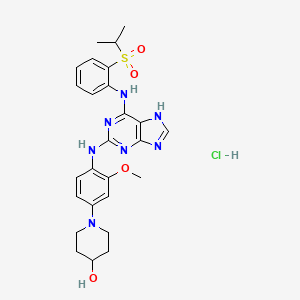

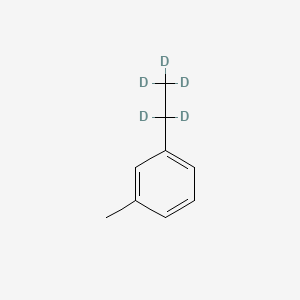
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)

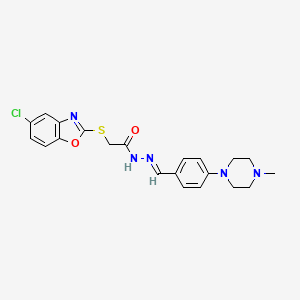
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)

